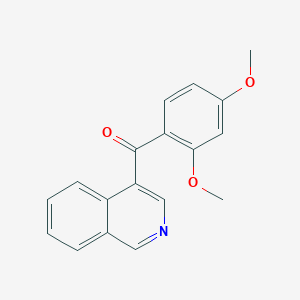

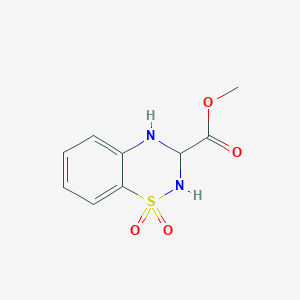

4-(2,4-Dimethoxybenzoyl)isoquinoline

Descripción general

Descripción

Aplicaciones Científicas De Investigación

-

Organic and Pharmaceutical Chemistry

- Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities .

- They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .

- The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies .

-

Synthesis of Isoquinoline-Fused Benzimidazoles

- This review includes recent developments in the synthesis of benzo [4,5]imidazo [2,1-a]isoquinolines .

- The association of these two ring systems has so far resulted in studies directed at the inhibition of topoisomerase I and the cyclic AMP-dependent protein kinase (PKA) catalytic subunit, as well as anticancer activities .

- Synthetic protocols for this class of compounds often include the use of metal reagents/catalysts .

-

Material Sciences

-

Organic Synthesis

-

Pharmaceuticals

-

Synthesis of Isoquinoline-Fused Benzimidazoles

- Isoquinoline can be synthesized through several methods .

- The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde .

- Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .

-

C-4 Alkylation of Isoquinolines

-

Synthesis of Isoquinoline-Fused Benzimidazoles

- An efficient environmentally benign route for the synthesis of benzimidazo [2,1- a ]isoquinoline has been developed by reacting 2-ethynylbenzaldehyde and related substituted alkynylbenzaldehydes with variously substituted ortho -phenylenediamines and aliphatic amines in ethanol .

- This method provides a convenient, room temperature, atom-economical, and catalyst-free access to diversely substituted isoquinoline fused benzimidazoles .

-

Cobalt-Catalyzed Synthesis of Isoquinoline Derivatives

Direcciones Futuras

The future directions in the study of “4-(2,4-Dimethoxybenzoyl)isoquinoline” and similar compounds could involve further exploration of their physiological effects, particularly on the cardiovascular system . Additionally, the development of green methods that support contemporary environmental and safety improvements could be a focus .

Propiedades

IUPAC Name |

(2,4-dimethoxyphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-21-13-7-8-15(17(9-13)22-2)18(20)16-11-19-10-12-5-3-4-6-14(12)16/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVOGXUGUFHOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dimethoxybenzoyl)isoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

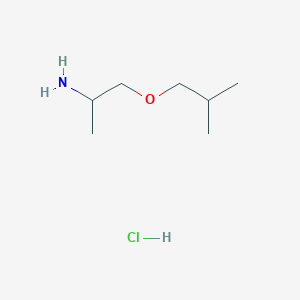

![7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1421450.png)

![[1-(2-Phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B1421456.png)

![[1-(2,6-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1421459.png)

![2-[(2-Cyclohexylethyl)amino]acetamide](/img/structure/B1421463.png)

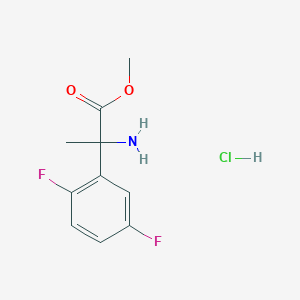

![[3-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B1421464.png)

![6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B1421467.png)

![{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B1421470.png)